EA4

概要

説明

化合物“EA4”は、求電子付加反応に関与する安定化されたカチオンを指します。 この化合物は、特にアルケンへの求電子付加の文脈において、そのユニークな特性と反応パターンにより有機化学において重要です .

準備方法

合成経路と反応条件

EA4の調製には、アルケンへの求電子付加によるカチオンの安定化が含まれます。このプロセスには通常、アルケンからのπ結合電子対を求電子剤に供与することが必要です。 この反応で使用される一般的な求電子剤には、アルケンと容易に反応する臭素が含まれます . 反応条件には、通常、アルケンの溶液に臭素の溶液を滴下することが含まれ、その結果、臭素の赤褐色の色が消失し、安定化されたカチオンの生成を示します .

工業的生産方法

This compoundの工業的生産には、上記と同様の条件を使用して、大規模な求電子付加反応が含まれる場合があります。このプロセスは、効率と収率を最適化して、カチオンの安定な生成を保証します。

化学反応の分析

反応の種類

EA4は、以下を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の求電子剤と求核剤によって異なります。 たとえば、臭素との反応は通常、臭素化アルカンの生成につながります .

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Environmental Applications

EA4 has been utilized in environmental management practices, particularly in improving sustainability metrics. One notable application is in the assessment of labor practices in healthcare settings, where this compound is integrated into frameworks designed to enhance environmental consumption improvement and effective work practices .

Key Findings:

- Sustainability Indicators : this compound contributes to the development of indicators that assess the sustainability of medical practices, ensuring compliance with social responsibility standards and applicable legislation .

- Pilot Implementations : The practical validation of theoretical studies using this compound has shown promising results in hospitals, indicating its potential for broader environmental applications.

Healthcare Innovations

In healthcare, this compound has been linked to enhancing patient-specific issues management and local opinion leader engagement. This integration aims to improve overall healthcare delivery by aligning practices with patient needs and community expectations .

Case Study:

- A study implemented a new reference framework incorporating this compound in a hospital setting, which led to improved evaluation grids for medical services and continuous improvement indicators. This approach demonstrated significant enhancements in service provision quality .

Material Science

In the realm of materials science, this compound is being explored for its potential to improve construction materials. For instance, research on biobased mortars indicates that the incorporation of agricultural byproducts can significantly reduce the environmental impact associated with traditional cementitious materials .

Data Table: Applications of this compound in Material Science

| Application Area | Description | Impact |

|---|---|---|

| Biobased Mortars | Use of agricultural byproducts to enhance mortars | Reduced environmental footprint |

| Water-Cement Ratio | Studies on optimal W/C ratios with mucilage | Improved setting times and material strength |

作用機序

EA4の作用機序には、求電子付加によるカチオンの安定化が含まれます。 分子標的には、π結合電子対を求電子剤に供与し、安定化されたカチオンの生成につながるアルケンが含まれます . このプロセスは、関与する求電子剤とアルケンのユニークな特性によって促進されます。

類似の化合物との比較

類似の化合物

EA1: 求電子付加反応に関与する別の安定化されたカチオン.

EA2: This compoundに似ていますが、求電子特性が異なります.

EA3: 置換反応で異なる求核剤を伴います.

This compoundの独自性

This compoundは、求電子付加反応における特定の安定化特性と反応パターンにより、ユニークです。 さまざまな求電子剤で安定なカチオンを形成する能力は、有機化学研究において貴重な化合物にします .

類似化合物との比較

Similar Compounds

EA1: Another stabilized cation involved in electrophilic addition reactions.

EA2: Similar to EA4 but with different electrophilic properties.

EA3: Involves different nucleophiles in substitution reactions.

Uniqueness of this compound

This compound is unique due to its specific stabilization properties and reactivity patterns in electrophilic addition reactions. Its ability to form stable cations with various electrophiles makes it a valuable compound in organic chemistry research .

生物活性

The compound EA4, particularly recognized as a peptide derived from rainbow trout's pro-insulin-like growth factor (pro-IGF-I), has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in cancer biology.

Overview of this compound

This compound is a peptide that plays a significant role in cellular interactions and signaling pathways. Its primary functions include promoting cell attachment, influencing growth factor signaling, and exhibiting anti-inflammatory properties. Research indicates that this compound can modulate various biological processes, making it a candidate for therapeutic applications in oncology and regenerative medicine.

1. Cell Adhesion and Migration

This compound has been shown to enhance the attachment of breast cancer cells (MDA-MB-231) via integrin receptors α2 and β1. This interaction is crucial for cancer cell migration and metastasis, suggesting that this compound may facilitate tumor progression by promoting cell adhesion to extracellular matrices .

2. Influence on Growth Factor Signaling

As a derivative of pro-IGF-I, this compound is involved in signaling pathways that regulate cell growth and survival. It has been demonstrated that this compound can activate the IGF signaling pathway, which is pivotal in cellular proliferation and anti-apoptotic mechanisms .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. Studies have indicated that it can downregulate the expression of key inflammatory mediators such as TNF-α and IL-6 through the inhibition of NF-κB signaling pathways .

In Vitro Studies

In vitro experiments have revealed that this compound influences various tumor cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and others.

- Results : this compound significantly increased cell attachment rates in MDA-MB-231 cells by approximately 40% compared to control groups .

- Mechanistic Insights : The peptide's action was linked to integrin-mediated signaling pathways, enhancing cellular adhesion and migration.

In Vivo Studies

Research involving animal models has further validated the biological activity of this compound:

- Model Used : Mouse models of breast cancer.

- Findings : Administration of this compound resulted in increased tumor size and enhanced metastatic potential, correlating with its role in promoting cell adhesion .

Data Table: Summary of Biological Activities of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cell Adhesion | ↑ 40% increase in MDA-MB-231 attachment | |

| Growth Factor Signaling | Activation of IGF pathway | |

| Anti-inflammatory | ↓ TNF-α and IL-6 production |

Case Study 1: Breast Cancer Metastasis

A study highlighted the role of this compound in breast cancer metastasis. Mice treated with this compound exhibited enhanced tumor growth and increased lung metastases compared to untreated controls. This study underscores the potential dual role of this compound as both a growth factor and a promoter of metastatic behavior in cancer cells.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound. In models of induced colitis, treatment with this compound resulted in reduced inflammation markers and improved histological scores, demonstrating its therapeutic potential in inflammatory diseases .

特性

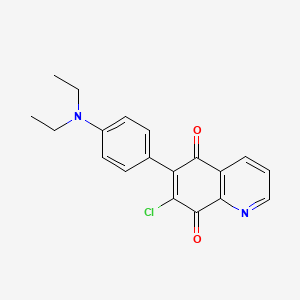

IUPAC Name |

7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZVKSMDPVMMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434702 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389614-94-2 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。